Cas no 915443-09-3 (Apatorsen sodium)

Apatorsen sodium structure
Productnaam:Apatorsen sodium
CAS-nummer:915443-09-3
MF:C224H285N79Na19O116P19S19
MW:7574.66151976585
CID:5518062
PubChem ID:91865087
Apatorsen sodium Chemische en fysische eigenschappen
Naam en identificatie
-
- ISIS 306053
- 915443-09-3
- Apatorsen Sodium
- Apatorsen sodium [USAN]
- OGX-427
- 3N4G7RE66Y
- UNII-3N4G7RE66Y
- DNA, d(P-thio)((2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rA-m5C-G-m5C-G-G-m5C-G-m5C-T-m5C-G-G-(2'-O-(2-methoxyethyl))m5rU-(2'-O-(2-methoxyethyl))m5rC-(2'-O-(2-methoxyethyl))rA-(2'-O-(2-methoxyethyl))m5rU), nonadecasodium salt
- Apatorsen sodium
-
- Inchi: 1S/C224H304N79O116P19S19.19Na/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315;;;;;;;;;;;;;;;;;;;/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?;;;;;;;;;;;;;;;;;;;/m1.................../s1
- InChI-sleutel: DGMKQBWICZTTBN-OWXIQQMWSA-A
- LACHT: S=P([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(N)=NC=NC2=3)O1)OCCOC)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP(=O)(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(NC(C(C)=C2)=O)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C([C@H](N2C(NC(C(C)=C2)=O)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C(N=C(C(C)=C2)N)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(=N)NC=NC2=3)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C(NC(C(C)=C2)=O)=O)O1)OCCOC)O)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)[S-])=S)=S)=S)OC1[C@@H](COP([O-])(OC2[C@@H](CO)O[C@H](C2OCCOC)N2C=NC3C(NC(N)=NC2=3)=O)=S)O[C@H](C1OCCOC)N1C=NC2C(NC(N)=NC1=2)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Berekende eigenschappen
- Exacte massa: 7571.6662325g/mol
- Monoisotopische massa: 7569.6595229g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 32
- Aantal waterstofbondacceptatoren: 160
- Zware atoomtelling: 476
- Aantal draaibare bindingen: 148
- Complexiteit: 20700
- Aantal covalent gebonden eenheden: 20
- Gedefinieerd atoomstereocentrumaantal: 40
- Ongedefinieerd atoomstereocentrumaantal: 28
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 3140Ų
Apatorsen sodium Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-145722-5mg |
Apatorsen sodium |
915443-09-3 | 95.49% | 5mg |
¥6720 | 2024-04-21 | |
MedChemExpress | HY-145722-1mg |
Apatorsen sodium |
915443-09-3 | 95.49% | 1mg |
¥2580 | 2024-04-21 |
Apatorsen sodium Gerelateerde literatuur
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
915443-09-3 (Apatorsen sodium) Gerelateerde producten
- 1171799-90-8(4-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazole)
- 1806033-23-7(3-Amino-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-acetic acid)
- 1053656-04-4(1-(Isoquinolin-6-yl)propan-1-one)
- 2229409-81-6(1-fluoro-3-(2-nitroethyl)-5-(trifluoromethyl)benzene)
- 1341959-08-7(3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine)
- 2138348-66-8(Benzeneacetonitrile, 4-(3-methoxy-5-isothiazolyl)-)
- 1260610-37-4(3,4-Difluoro-D-homophenylalanine)
- 71369-81-8(Acetamide,2-[(4-methoxyphenyl)amino]-2-thioxo-)
- 681265-43-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide)
- 104093-22-3(ethyl 5,5-dimethylhexanoate)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
